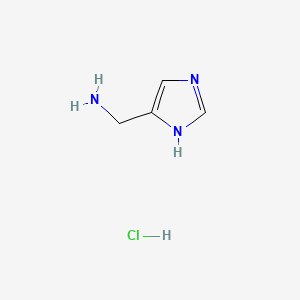

(1H-Imidazol-4-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

1H-imidazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLIZRHKYQLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672547 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66247-84-5 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-Imidazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Single-Step Synthesis

This industrially favored method achieves 100% yield by hydrogenating 4-formyl-imidazole under pressurized hydrogen.

Procedure :

4-Formyl-imidazole is suspended in methanolic ammonia (40°C, 30 minutes), followed by hydrogenation with Raney nickel (5 bar H₂, 40°C, 14 hours). The product is treated with ethereal HCl in methanol to form the hydrochloride salt.

Key Advantages :

-

Quantitative Yield : Complete conversion of the aldehyde group to the amine.

-

Scalability : Compatible with continuous flow reactors for bulk production.

Industrial Adaptation

-

Purification : Crystallization from ethanol-water mixtures ensures >99% purity.

-

Safety : Hydrogen pressure reactors require explosion-proof infrastructure, increasing capital costs.

Reductive Amination Approach

Sodium Triacetoxyborohydride-Mediated Reaction

This method bypasses hydrogen gas by using sodium triacetoxyborohydride (STAB) as a reducing agent, yielding 56.6–78% under mild conditions.

Protocol :

2-Chloro-4-((2-fluoro-6-(trifluoromethyl)benzyl)amino)quinazoline-8-carbonitrile reacts with (1H-imidazol-4-yl)methanamine dihydrochloride in 1,4-dioxane/DMSO with N-ethyl-N,N-diisopropylamine. STAB (134 mg, 0.634 mmol) is added at 0°C, followed by warming to ambient temperature. Purification via silica chromatography affords the product.

Comparative Analysis

| Method | Catalyst | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Hydroxylamine HCl | Pd/C | Atmospheric H₂ | 34% | Low |

| Raney Nickel | Raney Ni | 5 bar H₂, 40°C | 100% | High |

| Reductive Amination | STAB | 0°C to RT, DMSO | 56–78% | Moderate |

Trade-offs :

-

Raney Nickel : Highest yield but requires high-pressure equipment.

-

STAB : Avoids hydrogen gas but involves costly borohydride reagents.

Industrial Production Considerations

Process Intensification

化学反应分析

Types of Reactions

(1H-Imidazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the methanamine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while substitution reactions can produce various N-substituted imidazole derivatives.

科学研究应用

(1H-Imidazol-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatility :

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which can mimic histidine residues in proteins.

Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.

作用机制

The mechanism of action of (1H-Imidazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the methanamine group can form hydrogen bonds with receptor sites, modulating their function.

相似化合物的比较

Key Properties :

- Storage : Requires an inert atmosphere at 2–8°C .

- Hazard Statements : Includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

The structural and functional nuances of (1H-Imidazol-4-yl)methanamine hydrochloride can be elucidated through comparison with analogs, focusing on substituent positioning, chain length, and aromatic modifications. Below is a detailed analysis:

Structural Variations and Physicochemical Properties

Key Observations :

- Substituent Position: Shifting the imidazole substituent from the 4- to 2-position (e.g., CAS 138799-95-8) introduces steric effects that can reduce binding affinity to adenosine receptors .

- Chain Length : Ethylamine derivatives (e.g., 2-(1H-Imidazol-4-yl)ethanamine) exhibit improved aqueous solubility but may limit CNS penetration due to increased polarity .

- Aromatic Modifications : Addition of a 3-methoxybenzyl group (CAS 1439902-60-9) enhances lipophilicity, improving interaction with hydrophobic receptor pockets .

生物活性

(1H-Imidazol-4-yl)methanamine hydrochloride, also known as imidazole-4-methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving the hydrogenation of 4-formyl-imidazole. The synthesis typically results in high yields, as shown in the following table:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Hydrogenation of 4-formyl-imidazole with Raney nickel | 100% | Methanolic ammonia solution, 40°C for 30 min followed by hydrogenation at 5 bars pressure for 14 h |

This compound features an imidazole ring, which is crucial for its biological activity due to its ability to participate in various biochemical interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with imidazole rings can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound has been evaluated for its antifungal properties, showing effectiveness against common fungal pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma), with promising results indicating potential as a therapeutic agent.

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of derivatives similar to this compound. The compounds were tested on multiple cancer cell lines, revealing IC50 values ranging from 1.42 µM to 4.56 µM against different cell types, indicating significant antiproliferative effects compared to established drugs like imatinib and sorafenib .

- Antimicrobial Efficacy : In a comparative study of synthesized alkaloids, several derivatives exhibited zones of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The inclusion of hydroxyl groups in the structure enhanced antimicrobial activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The imidazole ring facilitates binding to active sites on enzymes, potentially inhibiting their activity and leading to reduced microbial growth or altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, modulating immune responses or influencing cell proliferation.

常见问题

Q. What advanced analytical techniques resolve structural ambiguities in synthetic derivatives?

- Methodological Answer : High-resolution LC-MS with tandem MS/MS fragmentation confirms molecular formulas. 2D NMR (e.g., H-C HSQC) assigns stereochemistry and regiochemistry. X-ray diffraction provides absolute configuration, critical for correlating structure with biological activity .

Tables for Key Data

Q. Table 1: Synthesis Optimization

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 4-Imidazoleacetic acid + HCl | Methanol, RT, 5.5 h | Quantitative |

| Imidazole + methyl chloroacetate | KCO, DMF, 80°C | 85–90% |

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Position | Modification | Effect |

|---|---|---|

| N1 | Methylation | ↑ Lipophilicity, ↑ Cytotoxicity |

| C4 | Carboxylic Acid | ↑ Solubility, ↓ Membrane Permeation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。